molecular formula C6H10ClOP B6187784 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one CAS No. 873-16-5

1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No. B6187784
CAS RN: 873-16-5
M. Wt: 164.6
InChI Key:
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Description

1-Chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one (CDDP) is an organophosphorus compound that is widely used in scientific research. This compound has been studied for its potential applications in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.

Mechanism of Action

1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one acts as a phosphorylating agent, which means that it can transfer a phosphate group from one molecule to another. This reaction is catalyzed by a metal ion, such as zinc or magnesium. The phosphate group is transferred to the acceptor molecule, which is typically an enzyme or a protein. This reaction can alter the activity of the acceptor molecule, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This compound has also been shown to inhibit the activity of certain proteins, such as GTP-binding proteins, which are involved in the regulation of cell signaling pathways. In addition, this compound has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. This makes it an ideal compound for use in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is toxic and should be handled with caution. In addition, this compound can react with other compounds, which can lead to unwanted side reactions.

Future Directions

The potential applications of 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one in scientific research are vast and there are a number of potential future directions for research. One potential direction is to investigate the use of this compound in the synthesis of new compounds, such as drugs or other biologically active compounds. Another potential direction is to investigate the mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, further research could be conducted on the advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one can be synthesized in a few different ways. One method is through the reaction of 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one (DDP) and thionyl chloride in dichloromethane at a temperature of 0-5°C. Another method is through the reaction of DDP and phosphorus oxychloride in dichloromethane at a temperature of 0-5°C. A third method is through the reaction of DDP and phosphorus trichloride in dichloromethane at a temperature of 0-5°C.

Scientific Research Applications

1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has been used in scientific research for a variety of applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organophosphorus compounds, and as a ligand in the synthesis of coordination complexes. This compound has also been used in the synthesis of a variety of other compounds, including steroids, antibiotics, and nucleosides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves the reaction of 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one with thionyl chloride to form the corresponding chlorophosphol intermediate, which is then treated with sodium hydroxide to yield the final product.", "Starting Materials": [ "3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one", "Thionyl chloride", "Sodium hydroxide" ], "Reaction": [ "Step 1: 3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is dissolved in anhydrous dichloromethane.", "Step 2: Thionyl chloride is added dropwise to the reaction mixture at room temperature and the mixture is stirred for several hours.", "Step 3: The reaction mixture is then concentrated under reduced pressure to remove excess thionyl chloride and dichloromethane.", "Step 4: The resulting chlorophosphol intermediate is dissolved in a mixture of water and sodium hydroxide.", "Step 5: The mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 6: The product is extracted with dichloromethane and the organic layer is dried over anhydrous sodium sulfate.", "Step 7: The solvent is removed under reduced pressure to yield the final product, 1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one." ] }

CAS RN

873-16-5

Molecular Formula

C6H10ClOP

Molecular Weight

164.6

Purity

95

Origin of Product

United States

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